![molecular formula C10H10ClF3O B13417030 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol CAS No. 6310-15-2](/img/structure/B13417030.png)
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol
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Overview
Description
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with appropriate reagents under controlled conditions. For instance, the preparation might involve the use of trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst . Industrial production methods often focus on optimizing yield and purity, employing large-scale reactors and precise control of reaction parameters.
Chemical Reactions Analysis
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, influencing its biological activity .
Comparison with Similar Compounds
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol can be compared with similar compounds such as:
1-Chloro-2-(trifluoromethyl)benzene: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a hydroxyl group, leading to distinct chemical behavior.
1-Chloro-3-(trifluoromethyl)benzene: Similar structure but without the hydroxyl group, affecting its chemical properties and uses.
Biological Activity
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C11H12ClF3O. Its structure includes a chloro group and a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for interactions with various biological targets.
This compound interacts with specific enzymes and receptors, modulating their functions. This modulation can lead to diverse biological effects, such as:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to various receptors, influencing signaling pathways critical for cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. faecalis | 40 µg/mL |
P. aeruginosa | 50 µg/mL |
S. typhi | 45 µg/mL |
K. pneumoniae | 30 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, with IC50 values indicating potent activity:
Cancer Cell Line | IC50 Value (µM) |
---|---|
Breast Cancer (MCF-7) | 5.0 |
Prostate Cancer (PC-3) | 8.0 |
Pancreatic Cancer (PANC-1) | 6.5 |
The mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives similar to this compound showed promising antibacterial activity against resistant strains, emphasizing the potential for developing new treatments for bacterial infections .
- Anticancer Mechanisms : Research highlighted in ACS Publications demonstrated that the compound affects specific molecular pathways associated with cancer cell proliferation and survival, providing insights into its potential as an anticancer agent .
Properties
CAS No. |
6310-15-2 |
---|---|
Molecular Formula |
C10H10ClF3O |
Molecular Weight |
238.63 g/mol |
IUPAC Name |
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H10ClF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4,9,15H,5-6H2 |
InChI Key |
ZFXGKQTVBSBJSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(CCl)O |
Origin of Product |
United States |
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